6-Bromoquinoxaline-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoxaline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the quinoxaline ring.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It is known that many bioactive compounds can have broad effects on various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies at the molecular, cellular, and system levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2-carboxylic acid typically involves the bromination of quinoxaline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dicarboxylic acid or reduction to yield 6-aminoquinoxaline-2-carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: 6-Substituted quinoxaline-2-carboxylic acids.
Oxidation Products: Quinoxaline-2,3-dicarboxylic acid.
Reduction Products: 6-Aminoquinoxaline-2-carboxylic acid.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Quinoxaline-2-carboxylic acid: Lacks the bromine atom at the 6th position, making it less reactive in certain substitution reactions.
6-Chloroquinoxaline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
6-Fluoroquinoxaline-2-carboxylic acid: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: 6-Bromoquinoxaline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
6-bromoquinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBDSYRCUORBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709034 |
Source
|
Record name | 6-Bromoquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103596-11-8 |
Source
|
Record name | 6-Bromoquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?
A: The research demonstrates that this compound significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to this compound, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.